Benzyl-(5-methyl-furan-2-ylmethyl)-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-(5-methyl-furan-2-ylmethyl)-amine is an organic compound that features a benzyl group attached to a 5-methyl-furan-2-ylmethyl group through an amine linkage
Wissenschaftliche Forschungsanwendungen
Benzyl-(5-methyl-furan-2-ylmethyl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary targets of Benzyl-(5-methyl-furan-2-ylmethyl)-amine are currently unknown. This compound is a derivative of furan, which is a heterocyclic organic compound
Mode of Action
Furan derivatives are known to interact with biological targets through various mechanisms, such as binding to receptors or enzymes, disrupting cell membranes, or modulating signal transduction pathways .
Biochemical Pathways
Furan derivatives have been shown to affect various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Pharmacokinetics
Metabolism of furan derivatives often involves oxidation and conjugation reactions, and they are typically excreted in the urine .
Result of Action
Furan derivatives have been shown to have various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cell membrane permeability, and disruption of signal transduction pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzyl-(5-methyl-furan-2-ylmethyl)-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets. Furthermore, individual factors such as age, sex, health status, and genetic makeup can influence the compound’s efficacy and potential side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(5-methyl-furan-2-ylmethyl)-amine typically involves the reaction of benzylamine with 5-methylfurfural. The reaction is carried out under mild conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction mixture is usually heated to a temperature of around 80-100°C and maintained for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Benzyl-(5-methyl-furan-2-ylmethyl)-amine can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-(5-methyl-furan-2-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Benzyl-(5-methyl-furan-2-ylmethyl)-amine can be oxidized to form benzyl-(5-methyl-furan-2-ylmethyl)-aldehyde or benzyl-(5-methyl-furan-2-ylmethyl)-carboxylic acid.
Reduction: Reduction can yield benzyl-(5-methyl-furan-2-ylmethyl)-alcohol or benzyl-(5-methyl-furan-2-ylmethyl)-amine derivatives.
Substitution: Substitution reactions can produce various benzyl-(5-methyl-furan-2-ylmethyl)-amine derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl-(5-methyl-furan-2-ylmethyl)-alcohol
- Benzyl-(5-methyl-furan-2-ylmethyl)-aldehyde
- Benzyl-(5-methyl-furan-2-ylmethyl)-carboxylic acid
Uniqueness
Benzyl-(5-methyl-furan-2-ylmethyl)-amine is unique due to its specific amine linkage, which imparts distinct chemical and biological properties compared to its alcohol, aldehyde, and carboxylic acid counterparts. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-11-7-8-13(15-11)10-14-9-12-5-3-2-4-6-12/h2-8,14H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAGILLNJLJQDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357164 |
Source
|
Record name | Benzyl-(5-methyl-furan-2-ylmethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130539-99-0 |
Source
|
Record name | Benzyl-(5-methyl-furan-2-ylmethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.